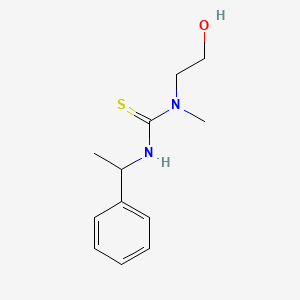
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a 4-((5-hydroxypentyl)nitrosoamino) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid:
Butanoic acid: A simple carboxylic acid with a four-carbon chain, commonly found in butter and animal fats.
4-(4-Hydroxyphenyl)butanoic acid: A compound with a similar butanoic acid backbone but with a hydroxyphenyl substituent.
Uniqueness
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitroso and hydroxypentyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
77382-83-3 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-[5-hydroxypentyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c12-8-3-1-2-6-11(10-15)7-4-5-9(13)14/h12H,1-8H2,(H,13,14) |
Clave InChI |
SHYLUGLHBNBYLU-UHFFFAOYSA-N |
SMILES canónico |
C(CCN(CCCC(=O)O)N=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


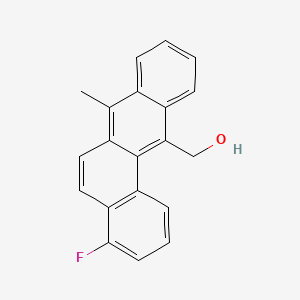
![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

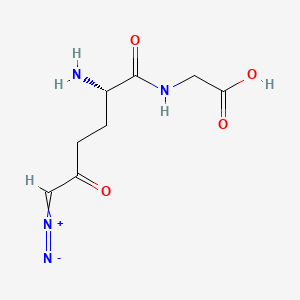

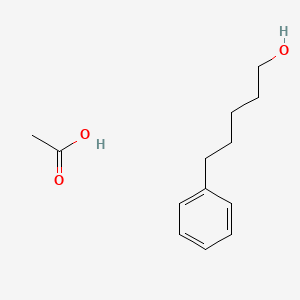
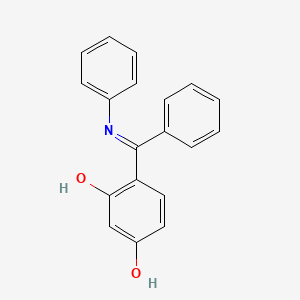
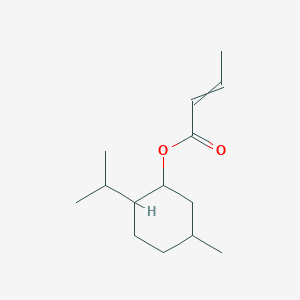
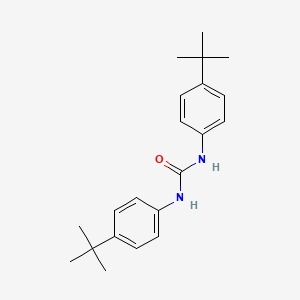
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
